molecular formula C23H24FN3O3S B2680159 2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2097889-39-7

2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2680159
CAS No.: 2097889-39-7
M. Wt: 441.52
InChI Key: GPIWAVUORMOHIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one is a chemical scaffold of significant interest in medicinal chemistry and preclinical research, integrating a pyridazinone core with a benzenesulfonyl piperidine moiety. Pyridazinone derivatives are a well-established class of nitrogen-containing heterocycles known to exhibit a wide spectrum of pharmacological activities in research settings . These activities have been reported to include antidepressant, anticonvulsant, and anti-inflammatory effects in various experimental models . Furthermore, structurally related compounds featuring the piperidine subunit have been investigated as potent negative allosteric modulators of the glutamate NMDA receptor, indicating potential for research in central nervous system disorders . The incorporation of a benzenesulfonyl group is a common strategy in drug discovery to modulate properties such as potency and selectivity, as seen in compounds like GNE-3500, a retinoic acid receptor-related orphan receptor C (RORγ) inverse agonist . This compound is presented to the research community as a tool compound to facilitate the exploration of these and other biological pathways. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]methyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3S/c1-17-15-20(24)7-9-22(17)31(29,30)26-13-11-18(12-14-26)16-27-23(28)10-8-21(25-27)19-5-3-2-4-6-19/h2-10,15,18H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIWAVUORMOHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one (CAS Number: 2877629-42-8) is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22FN3O4SC_{19}H_{22}FN_{3}O_{4}S with a molecular weight of 407.5 g/mol. The structure features a piperidine moiety linked to a pyridazinone core, which is essential for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₂FN₃O₄S
Molecular Weight407.5 g/mol
CAS Number2877629-42-8
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those involved in the serotonergic system. Preliminary studies suggest that it may act as a selective agonist at the 5-HT_2C receptor , which is implicated in mood regulation and appetite control. Functional selectivity at this receptor can lead to significant therapeutic effects in conditions such as schizophrenia and depression.

Antipsychotic Potential

Research has indicated that compounds similar to This compound exhibit antipsychotic-like effects in animal models. For instance, studies have shown that selective 5-HT_2C agonists can reduce amphetamine-induced hyperactivity, suggesting potential use in treating psychotic disorders .

Neuroprotective Effects

Additionally, there is emerging evidence that this compound may possess neuroprotective properties. It could potentially mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Case Studies

  • Study on Antipsychotic Activity : A study conducted on a series of N-substituted piperidine derivatives demonstrated that compounds with structural similarities to our target exhibited significant efficacy in reducing hyperactivity induced by psychostimulants. The most effective derivatives showed an EC50 value in the low nanomolar range at the 5-HT_2C receptor .
  • Neuroprotection Research : In vitro assays using neuronal cell lines treated with oxidative stress agents revealed that certain derivatives of piperidine, including those related to our compound, significantly reduced cell death and preserved mitochondrial function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The target compound shares structural motifs with several classes of molecules, particularly in its piperidine and sulfonyl/dihydropyridazinone components. Below is a systematic comparison:

Core Structural Analogues

2-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one ()
  • Key Difference : The 2-fluorobenzoyl group replaces the 4-fluoro-2-methylbenzenesulfonyl substituent.
  • This may affect solubility and target binding affinity.
2-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one (BK78969, )
  • Key Difference : An oxolane-3-carbonyl group replaces the sulfonyl substituent.
  • Implications : The oxolane (tetrahydrofuran) ring introduces additional oxygen atoms, enhancing hydrophilicity compared to the aromatic sulfonyl group. The molecular weight (367.44 g/mol) is significantly lower than the target compound’s estimated 449.5 g/mol, suggesting differences in membrane permeability .

Piperidine/Sulfonamide Analogues ()

Compounds such as N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d) and derivatives share sulfonamide and piperazine/piperidine motifs.

  • Key Differences: These compounds often include biaryl or benzhydryl groups instead of the dihydropyridazinone core.
  • Implications: The absence of the dihydropyridazinone ring may reduce planar rigidity, affecting conformational stability. Melting points for these analogues range from 132°C to 230°C, suggesting that the target compound’s sulfonyl group could similarly contribute to high thermal stability .

Methanesulfonyl-Piperazine Derivatives ()

The compound 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine shares a sulfonyl-piperazine moiety.

  • Key Difference: A thienopyrimidine core replaces the dihydropyridazinone, and the sulfonyl group is simpler (methanesulfonyl vs. aromatic sulfonyl).
  • Implications : The aromatic sulfonyl group in the target compound may enhance π-π stacking interactions in biological targets compared to aliphatic sulfonyl groups. The ESI+ mass (MH+ 494.19) for this analogue contrasts with the target’s higher molecular weight, indicating divergent pharmacokinetic profiles .

Comparative Data Table

Compound Name Core Structure Substituent on Piperidine Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Analytical Data
Target Compound Dihydropyridazinone 4-Fluoro-2-methylbenzenesulfonyl C₂₃H₂₃FN₃O₃S ~449.5 Not reported Likely ¹H/¹³C/¹⁹F NMR, MS
BK78969 () Dihydropyridazinone Oxolane-3-carbonyl C₂₁H₂₅N₃O₃ 367.44 Not reported Not specified
6d () Sulfonamide-Piperazine 3-Sulfamoylaminobenzenesulfonamide C₂₅H₂₈FN₅O₅S₂ ~585.7 132–230 ¹H/¹³C/¹⁹F NMR, MS
Thienopyrimidine Thieno[3,2-d]pyrimidine Methanesulfonyl C₂₀H₂₄N₆O₃S₂ 494.19 (MH+) Not reported ESI+ MH+ 494.19

Research Findings and Implications

  • Synthetic Yields : Analogues in were synthesized with yields varying widely, suggesting that the target compound’s synthesis may require optimization for scalability .
  • Solubility and Bioavailability : The aromatic sulfonyl group in the target compound likely reduces aqueous solubility compared to oxolane-carbonyl derivatives (e.g., BK78969), which could impact oral bioavailability .
  • Thermal Stability : High melting points (up to 230°C) in sulfonamide-piperazine compounds () imply that the target’s benzenesulfonyl group may confer similar stability, advantageous for formulation .
  • Pharmacophore Flexibility: The dihydropyridazinone core is conserved across analogues, underscoring its role as a critical pharmacophore. Substituent variations on the piperidine ring allow tuning of electronic and steric properties for target selectivity .

Q & A

Q. What are the key synthetic routes for this compound, and what critical reaction conditions influence yield and purity?

The synthesis typically involves:

  • Sulfonylation of piperidine : Reacting 4-fluoro-2-methylbenzenesulfonyl chloride with piperidin-4-ylmethanol under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonamide intermediate .
  • Alkylation and cyclization : Coupling the intermediate with 6-phenyl-2,3-dihydropyridazin-3-one via nucleophilic substitution. Temperature control (<60°C) and anhydrous solvents (e.g., DMF) are critical to avoid hydrolysis of the sulfonamide group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >99% purity, confirmed by HPLC .

Q. How should researchers characterize the structure and purity of this compound?

  • X-ray crystallography : Resolve stereochemistry and confirm the dihydropyridazinone core using triclinic crystal system parameters (e.g., a=8.9168a = 8.9168 Å, b=10.7106b = 10.7106 Å, V=1171.87V = 1171.87 ų) .
  • NMR/LC-MS : Verify molecular integrity (e.g., 19F^{19}\text{F} NMR for fluorinated groups, 1H^{1}\text{H} NMR for piperidine protons) .
  • HPLC : Use a methanol/buffer mobile phase (65:35, pH 4.6 adjusted with acetic acid) to assess purity and detect impurities .

Advanced Research Questions

Q. What strategies minimize byproducts like sulfonamide derivatives or ring-opened species during synthesis?

  • Design of Experiments (DoE) : Optimize reaction parameters (e.g., temperature, stoichiometry) using statistical models. For example, flow-chemistry systems improve reproducibility in oxidation steps (e.g., Omura-Sharma-Swern method) .
  • Controlled alkylation : Use bulky bases (e.g., LDA) to suppress side reactions at the piperidine nitrogen .
  • Real-time monitoring : In-line FTIR or Raman spectroscopy detects intermediates, enabling rapid adjustments .

Q. How can contradictions in biological activity data across studies be resolved?

  • Orthogonal assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular uptake studies to distinguish target selectivity from off-target effects .
  • Impurity profiling : Identify bioactive contaminants (e.g., 4-phenylpiperazine derivatives) using LC-MS/MS. For example, Impurity B (CAS 62337-66-0) may interfere with receptor binding .
  • Binding kinetics : Surface plasmon resonance (SPR) quantifies dissociation constants (KdK_d) to validate selectivity .

Q. What methodologies assess stability under various conditions, and how are degradation products identified?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC with a pH 6.5 ammonium acetate buffer .
  • LC-HRMS : Identify degradation products (e.g., hydrolyzed sulfonamide or oxidized dihydropyridazinone) using high-resolution mass spectrometry .
  • Accelerated stability protocols : Follow ICH guidelines (Q1A) with storage at 25°C/60% RH for 6 months, correlating results with Arrhenius models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.